molecular formula C9H14ClN3O4S B3243564 N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1581118-24-2

N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride

Cat. No.: B3243564
CAS No.: 1581118-24-2
M. Wt: 295.74
InChI Key: WBHDDXABFMDWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride (CAS: 1581118-24-2) is a sulfonamide derivative with a molecular formula of C₉H₁₄ClN₃O₄S and a molecular weight of 295.74 g/mol . Structurally, it features a 2-nitrobenzenesulfonyl group linked to a methylaminoethylamine moiety, which is protonated as a hydrochloride salt. This compound is of interest in medicinal chemistry and organic synthesis due to the reactive nitro group and sulfonamide backbone, which are common motifs in enzyme inhibitors and bioactive molecules.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(methylamino)ethyl]-2-nitrobenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S.ClH/c1-10-6-7-11-17(15,16)9-5-3-2-4-8(9)12(13)14;/h2-5,10-11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHDDXABFMDWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride typically involves the reaction of 2-nitrobenzenesulfonyl chloride with N-methyl-ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications
Target: N-[2-(Methylamino)ethyl]-2-nitrobenzene-1-sulfonamide HCl (1581118-24-2) C₉H₁₄ClN₃O₄S 295.74 Ortho-nitrobenzenesulfonamide; methylaminoethyl group
N-(2-Aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide HCl (1593552-40-9) C₉H₁₄ClFN₂O₂S 280.74 Fluoro and methyl groups on benzene; primary aminoethyl
N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide HCl (MFCD13196119) C₈H₁₂ClN₃O₄S 281.72 Para-nitrobenzenesulfonamide; primary aminoethyl
2-(N,N-Diisopropylamino)ethyl chloride HCl (4261-68-1) C₈H₁₈ClN·HCl 215.60 Diisopropylaminoethyl; chloro substituent

Functional Group and Reactivity Differences

Nitro Position and Electronic Effects: The ortho-nitro group in the target compound introduces steric hindrance and electronic effects distinct from the para-nitro isomer (e.g., N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide HCl) . Para-substitution typically enhances resonance stabilization, whereas ortho-substitution may increase reactivity toward nucleophilic attack due to proximity to the sulfonamide group.

Aminoethyl Modifications: The methylaminoethyl side chain in the target compound contrasts with the primary aminoethyl groups in compounds from and .

Halogen and Alkyl Substituents: The fluoro-methyl combination in N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide HCl introduces both steric bulk and electronegativity, which could enhance metabolic stability compared to the nitro group.

Phosphorus-Containing Analogues: Compounds like Ethyl S-2-isopropylmethylaminoethyl methylphosphonothiolate () differ fundamentally, replacing sulfonamide with phosphonothioate groups. These modifications drastically alter polarity and biological activity, making them more relevant in nerve agent research than sulfonamides .

Biological Activity

N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride is a sulfonamide compound with significant biological activity, particularly due to its structural components. The compound has a molecular formula of C₉H₁₄ClN₃O₄S and a molecular weight of approximately 259.28 g/mol. Its structure includes a sulfonamide group, which is known for its antibacterial properties, and a nitro group that may enhance its pharmacological effects.

Biological Activity

The primary biological activity of this compound stems from its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism positions it as a potential antibacterial agent against various infections. The presence of the nitro group may also contribute to additional pharmacological properties, influencing its interactions with biological targets.

  • Inhibition of Dihydropteroate Synthase : The sulfonamide moiety competes with para-aminobenzoic acid (PABA), disrupting folate synthesis essential for bacterial growth.
  • Potential Nitro Group Effects : The nitro group can undergo reduction in biological systems, possibly leading to reactive intermediates that interact with cellular macromolecules.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and unique features of compounds structurally related to this compound:

Compound NameStructure CharacteristicsUnique Features
SulfanilamideBasic sulfonamide structureFirst sulfonamide antibiotic
TrimethoprimDihydrofolate reductase inhibitorPotent antibacterial activity
N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1-sulfonamideSimilar methylamino groupAltered electronic properties affecting activity
This compoundUnique combination of functional groupsEnhanced solubility and potential efficacy against resistant strains

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-(methylamino)ethylamine and 2-nitrobenzenesulfonyl chloride in an aprotic solvent (e.g., dichloromethane) under inert conditions. The reaction typically requires a base (e.g., triethylamine) to neutralize HCl byproducts. After purification by recrystallization or column chromatography, the hydrochloride salt is formed by treating the free base with HCl gas or aqueous HCl .

Q. How is this compound characterized to confirm its structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : To verify proton environments and carbon backbone (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrobenzene, methylaminoethyl signals at δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • X-ray Crystallography : For definitive structural elucidation, particularly to analyze sulfonamide bond geometry and nitro group orientation .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–12). Hydrochloride salts generally exhibit higher aqueous solubility than free bases. Nitrobenzene derivatives may show limited solubility in non-polar solvents .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to the nitro group’s photolability. Store at –20°C in desiccated conditions .

Advanced Research Questions

Q. How can researchers identify potential biological targets for this sulfonamide derivative?

  • Methodological Answer :

  • Computational Docking : Screen against databases (e.g., PDBe) for enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, PDE inhibitors).
  • Enzyme Inhibition Assays : Test activity against target enzymes (e.g., nitro-reductases) using spectrophotometric methods (e.g., NADH oxidation at 340 nm) .

Q. What advanced analytical methods are recommended for detecting impurities in this compound?

  • Methodological Answer :

  • HPLC with Charged Aerosol Detection (CAD) : To quantify trace impurities (e.g., unreacted sulfonyl chloride or byproducts). Use a C18 column with gradient elution (water:acetonitrile + 0.1% TFA) .
  • LC-MS/MS : For structural identification of degradation products (e.g., hydrolyzed sulfonamide or reduced nitro groups) .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :

  • Synthetic Modifications : Vary substituents (e.g., replace nitro with cyano or methyl groups; modify the ethylamine chain length) .
  • Biological Testing : Compare IC50 values across derivatives in enzyme inhibition or cytotoxicity assays. Use multivariate analysis (e.g., PCA) to correlate structural features with activity .

Q. How should researchers address contradictions in reported biological activity data for similar sulfonamides?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent conditions (e.g., pH, temperature, enzyme concentration) across studies.
  • Purity Verification : Reanalyze disputed compounds via quantitative NMR (qNMR) or elemental analysis to rule out batch-to-batch variability .

Q. What interdisciplinary applications could leverage the nitro and sulfonamide functionalities?

  • Methodological Answer :

  • Materials Science : Incorporate into polymers as photo-crosslinking agents (nitro groups enable UV-induced reactivity).
  • Neuroscience : Explore nitroaromatic interactions with neurotransmitter receptors (e.g., NMDA or GABA receptors) via patch-clamp electrophysiology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.